LB42708 represents a class of pyrrole-based orally active farnesyltransferase inhibitors (FTIs) with demonstrated efficacy in various cancer models. Unlike earlier FTIs that primarily targeted Ras prenylation, this compound exhibits multifaceted mechanisms including induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, even in cells with K-Ras mutations that often confer resistance to FTIs. Its ability to downregulate EGFR expression and upregulate p21CIP1/WAF1 and RhoB sets it apart from structurally similar compounds like LB42908. Emerging research also reveals anti-angiogenic properties through inhibition of VEGF-induced signaling in endothelial cells. This comprehensive technical review details the molecular mechanisms, signaling pathways, experimental methodologies, and therapeutic potential of this compound for researchers and drug development professionals.
Protein prenylation is a critical post-translational modification involving the covalent attachment of isoprenoid lipids to target proteins:
This compound (also referred to as LB7) is a non-peptidic, nonsulfurhydryl imidazole pyrrole derivative with the chemical name 4-((1-((1-((4-bromophenyl)methyl)-1H-imidazol-5-yl)methyl)-4-(1-napthalenyl)-1H-pyrrol-3-yl)carbonyl)-(9C1)-morpholine [2]. It belongs to a class of orally bioavailable FTIs that exhibit potent inhibition of FTase with remarkable specificity—showing no significant inhibition of geranylgeranyl transferase I (GGTase I) at concentrations as high as 50 μM [3] [4]. While its structure is similar to LB42908 (LB9) with nearly identical in vitro potency against FTase, this compound demonstrates superior cellular activity in apoptosis induction and morphological reversion of ras-transformed cells, suggesting additional mechanisms beyond FTase inhibition [3] [5].
This compound demonstrates potent growth inhibitory effects across multiple cancer cell types through induction of apoptosis and cell cycle arrest:
While initially developed to target oncogenic Ras, this compound exhibits significant Ras-independent effects that contribute to its antitumor activity:
Table 1: Key Protein Targets Modulated by this compound
| Target Protein | Effect of this compound | Functional Consequence |
|---|---|---|
| p21CIP1/WAF1 | Upregulation | Cell cycle arrest at G1 phase |
| RhoB | Upregulation | Altered cytoskeletal organization, enhanced apoptosis |
| EGFR | Downregulation | Reduced responsiveness to growth factors |
| Bcl-2 | Downregulation | Enhanced mitochondrial apoptosis |
| c-FLIP | Downregulation | Increased caspase activation |
| ERK | Inhibition | Reduced proliferative signaling |
| JNK | Activation | Pro-apoptotic signaling |
This compound exerts its effects through multiple interconnected signaling pathways that regulate cell proliferation, survival, and death. The compound demonstrates a broad signaling impact beyond simple FTase inhibition, affecting both cancer cells and the tumor microenvironment.
The canonical Ras signaling pathways are significantly affected by this compound treatment:
The diagram above illustrates the multifaceted signaling pathways modulated by this compound, highlighting both the canonical Ras-dependent pathways and the additional Ras-independent mechanisms that contribute to its overall efficacy.
This compound demonstrates significant anti-angiogenic properties through direct effects on endothelial cells:
The therapeutic efficacy of this compound can be significantly enhanced through rational combination strategies:
Table 2: Quantitative Effects of this compound in Various Cancer Models
| Cancer Model | Assay Type | Key Findings | Reference |
|---|---|---|---|
| H-ras-transformed RIE cells | In vitro proliferation | G1 cell cycle arrest; irreversible growth inhibition | [3] |
| K-ras-transformed RIE cells | In vitro proliferation | G2/M cell cycle arrest; apoptosis despite K-ras prenylation | [3] |
| Renal carcinoma Caki cells | Combination therapy with BAI | Synergistic apoptosis; Bcl-2 and c-FLIP downregulation | [6] |
| Endothelial cells (HUVEC) | VEGF-induced angiogenesis | Inhibition of MAPK & PI3K/Akt pathways; reduced tube formation | [2] |
| Xenograft models (HCT116, Caco-2) | In vivo tumor growth | Suppressed tumor growth and angiogenesis in Ras-mutated and wild-type | [2] |
Determining the prenylation status of target proteins is crucial for evaluating this compound efficacy:
The workflow above outlines the key experimental approaches for assessing protein prenylation status following this compound treatment, incorporating both direct and indirect measurement techniques.
Comprehensive apoptosis assessment provides critical data on this compound mechanism of action:
This compound demonstrates broad anticancer potential across various malignancy types:
Research on FTIs suggests potential applications beyond oncology:
For research and development purposes, detailed quantitative data from key experiments is summarized in the following tables.
Table 1: In vitro Activity of LB42708 This table compiles data on its inhibitory potency against various cell lines and cellular processes.
| Assay/Cell Line | Effect/IC₅₀ | Context & Notes |
|---|---|---|
| HUVEC Proliferation | IC₅₀ ~75 nM | Inhibition of VEGF-induced DNA synthesis [1]. |
| HUVEC Migration | Inhibited at 100 nM | VEGF-induced chemotactic motility in a Transwell assay [1]. |
| HUVEC Tube Formation | Inhibited at 100 nM | Capillary-like tube formation on Matrigel [1]. |
| RIE/H-ras & RIE/K-ras | Growth inhibition up to 25 μM | 72-hour incubation; induces apoptosis in transformed cells [2]. |
| Raw 264.7 Macrophages | Inhibits iNOS/NF-κB | Suppresses LPS/IFN-γ-induced signaling and inflammatory mediators [2]. |
Table 2: In vivo Efficacy of this compound This table outlines its performance in animal models of disease.
| Disease Model | Dosage & Administration | Observed Effect |
|---|---|---|
| Xenograft Tumors (HCT116, Caco-2) | 20 mg/kg/day, intraperitoneal (i.p.) | Suppressed tumor growth and tumor angiogenesis [3] [2]. |
| Collagen-Induced Arthritis (CIA) | 10-12.5 mg/kg, i.p. | Inhibited production of inflammatory mediators (NO, PGE₂, TNF-α, IL-1β) [2]. |
The foundational studies on this compound employed several standard in vitro and in vivo methodologies. Below is an overview of the key experimental workflows.
Experimental workflow for this compound
This compound exerts its effects primarily by inhibiting farnesyltransferase, an enzyme that adds a 15-carbon farnesyl isoprenoid lipid to the C-terminus of Ras proteins. This farnesylation is essential for the membrane localization and activation of Ras. By blocking this step, this compound inhibits the activation of Ras and its downstream signaling cascades [3] [2].
The diagram below illustrates how this compound, by inhibiting FTase, blocks two critical Ras-driven pathways activated by VEGF in endothelial cells, ultimately leading to suppressed angiogenesis.
This compound mechanism: inhibiting Ras signaling pathways
Research indicates that this compound can work synergistically with other agents. A study on renal carcinoma cells demonstrated that this compound combined with BAI, a novel cyclin-dependent kinase (Cdk) inhibitor, synergistically induced apoptosis. This combination led to:
The combinatorial effect was significantly attenuated by overexpression of Bcl-2, highlighting the importance of this pathway in the synergistic cell death mechanism [4].
LB42708 is a potent, selective, and orally active farnesyltransferase inhibitor (FTI). Its core mechanism is to inhibit the enzyme farnesyltransferase, which is responsible for the post-translational farnesylation of Ras proteins [1]. This lipid modification is crucial for the membrane localization and subsequent activation of Ras. By blocking this step, this compound disrupts the function of Ras, a key molecular switch in oncogenic and inflammatory signaling pathways [2] [1].
The table below summarizes its key biochemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C30H27BrN4O2 [3] |
| Molecular Weight | 555.46 g/mol [3] |
| Primary Target | Farnesyltransferase (FTase) [3] |
| IC₅₀ vs. FTase (H-Ras) | 0.8 nM [3] |
| IC₅₀ vs. FTase (N-Ras) | 1.2 nM [3] |
| IC₅₀ vs. FTase (K-Ras) | 2.0 nM [3] |
This compound exerts its effects primarily by inhibiting the p21ras-dependent activation of NF-κB [2]. It achieves this by suppressing I-kappaB kinase (IKK) activity, which prevents the degradation of I-kappaBα and subsequent translocation of NF-κB to the nucleus. This leads to the down-regulation of a suite of NF-κB-dependent inflammatory genes [2]. The following diagram illustrates this core mechanism and its consequences:
Core signaling pathway inhibited by this compound.
This compound has shown promising efficacy in models of inflammatory arthritis and cancer, as summarized below.
| Disease Model | Key Findings | Proposed Mechanism | Dosage & Administration |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Decreased incidence/severity; suppressed iNOS, COX-2, TNF-α, IL-1β in paws [2]. | Inhibition of p21ras-dependent NF-κB activation [2]. | 10-12.5 mg/kg, daily, i.p. [2] [3] |
| Cancer (H-ras/K-ras) | Inhibited growth, induced irreversible apoptosis in transformed cells [4]. | Upregulation of p21CIP1/WAF1 & RhoB; downregulation of EGFR [4]. | ~25 μM (in vitro) [3] |
| Tumor Angiogenesis | Suppressed VEGF-induced angiogenesis & tumor growth in Ras-mutated and wild-type xenografts [5]. | Blockade of Ras-dependent MAPK & PI3K/Akt pathways in endothelial cells [5]. | 20 mg/kg/day, i.p. [5] [3] |
The following methodologies are critical for evaluating the effects of this compound in a research setting.
This protocol is used to assess the anti-proliferative effects of this compound, as described in [4] and summarized by [3].
These models evaluate the therapeutic potential of this compound in whole organisms.
FTIs were initially developed to target oncogenic Ras, but their effects extend beyond Ras alone. As shown in the diagram below, FTIs impact multiple cellular processes by altering the prenylation of various proteins:
Cellular processes modulated by farnesyltransferase inhibition.
This compound remains a valuable preclinical research compound. While it has demonstrated significant efficacy in disease models, its development trajectory reflects the broader challenges faced by FTIs. Although FTIs showed promise in preclinical studies, their clinical success has been limited, partly because the commonly mutated K-Ras can be alternatively prenylated by another enzyme (geranylgeranyltransferase I) in the presence of FTIs, allowing it to remain functional [1] [6]. This has shifted research focus towards direct Ras inhibitors and combination therapies.
LB42708 exerts its effects by inhibiting the farnesylation of small GTPases, most notably the Ras family. Farnesylation is a critical post-translational modification that allows these proteins to anchor to the cell membrane and become functionally active [1]. By blocking this step, this compound disrupts downstream signaling cascades.
The following diagram illustrates the key signaling pathways affected by this compound, integrating its anti-inflammatory and anti-angiogenic mechanisms:
Key signaling pathways inhibited by this compound.
To investigate the effects of this compound in a research setting, several standard protocols can be employed. The following workflow outlines a typical process for assessing protein prenylation and downstream effects in cell-based studies.
General workflow for cell-based experiments with this compound.
Cell Viability Assay (MTT)
Analysis of Protein Prenylation by Western Blot
Detection of Apoptotic Markers
This compound has shown efficacy in multiple animal models, demonstrating its therapeutic potential. The table below summarizes key in vivo findings.
| Disease Model | Dosing Regimen | Key Findings |
|---|---|---|
| Collagen-Induced Arthritis (CIA) [4] | 10-12.5 mg/kg, daily, intraperitoneal (i.p.) | Reduced incidence/severity of arthritis; suppressed inflammatory gene expression (iNOS, COX-2, TNF-α, IL-1β) in paw tissue [4]. |
| Xenograft Tumor Models (e.g., HCT116, Caco-2) [5] | 20 mg/kg/day, i.p. | Suppressed tumor growth and tumor angiogenesis in both Ras-mutated and Ras wild-type tumors [5]. | | LPS-Induced Systemic Inflammation [4] | 12.5 mg/kg, i.p. | Inhibited production of NO, PGE₂, TNF-α, and IL-1β in LPS-injected mice [4]. |
Research into this compound has expanded beyond its standalone effects, exploring its utility in combination therapies and its impact on various biological processes.
This compound is a well-characterized FTI with compelling preclinical data supporting its potential for treating inflammatory arthritis and cancer. Its dual action—directly targeting tumor cells and suppressing tumor-associated angiogenesis—makes it a particularly interesting candidate for further therapeutic development.
The core mechanism of LB42708 is the inhibition of farnesyltransferase (FTase), an enzyme that catalyzes the attachment of a 15-carbon farnesyl isoprenyl lipid to specific target proteins—a critical post-translational modification known as farnesylation [1]. This process is essential for the membrane localization and subsequent activation of several key signaling proteins, most notably the Ras GTPase family (H-Ras, N-Ras, K-Ras) [2].
The diagram below illustrates how this compound disrupts the prenylation process and subsequent signal transduction.
The biological effects of this compound have been characterized through a range of in vitro experiments. The table below summarizes the core experimental methodologies and key findings from the seminal studies.
| Experimental Model | Treatment Conditions | Key Measured Outcomes | Results & Significance |
|---|---|---|---|
| HUVEC Viability [2] | VEGF-induced HUVECs; this compound (dose range) | DNA synthesis (3H-thymidine incorporation) | IC50 ~75 nM; potent inhibition of VEGF-induced proliferation. |
| HUVEC Migration [2] | VEGF-induced HUVECs; this compound (dose range) | Chemotactic motility (Transwell assay) | Significant, dose-dependent inhibition of cell migration. |
| HUVEC Tube Formation [2] | VEGF-induced HUVECs on Matrigel; this compound | Capillary-like structure formation | Complete inhibition of VEGF-induced tube formation at 100 nM. |
| RIE Cell Apoptosis [3] | H-Ras & K-Ras transformed RIE cells; this compound vs. LB42908 | Apoptosis induction & morphological reversion | This compound induced irreversible apoptosis & cell cycle arrest (G1 for H-Ras, G2/M for K-Ras). |
| Signaling Pathway Analysis [2] | HUVECs & RIE cells; this compound treatment | Protein phosphorylation (Western Blot) | Inhibited VEGF-induced ERK & Akt activation; constitutive inhibition in RIE/K-Ras cells. |
| Biomarker Modulation [3] | Ras-transformed RIE cells; this compound vs. LB42908 | p21CIP1/WAF1, RhoB, EGFR expression | This compound uniquely upregulated p21 & RhoB, and downregulated EGFR. |
To ensure reproducibility, here is a detailed breakdown of the key methodologies used in the cited studies.
The following workflow diagram encapsulates the sequential stages of a typical experimental investigation with this compound.
The data demonstrates that this compound is a multifaceted FTI with a compelling preclinical profile. Its ability to inhibit both H-Ras and K-Ras-mediated transformation, even in the presence of alternative prenylation of K-Ras, points to Ras-independent mechanisms contributing to its efficacy [3]. The unique modulation of p21, RhoB, and EGFR by this compound, compared to other FTIs like LB42908, provides a molecular basis for its more potent and irreversible effects on cell growth and apoptosis [3].
Furthermore, its potent suppression of VEGF-induced angiogenesis by targeting both the MAPK and PI3K/Akt pathways in endothelial cells highlights its potential as an anti-angiogenic agent, which could be leveraged to cut off the blood supply to tumors [2].
Future research directions should include:
The anti-tumor effects of LB42708 have been validated through various in vitro and in vivo experiments. Key methodological details are summarized below.
| Experiment Type | Cell Lines / Models Used | Treatment & Key Outcomes |
|---|
| Cell Growth Inhibition (in vitro) | RIE/H-ras & RIE/K-ras (rat intestinal epithelial) [1] [2] | Protocol: MTT assay after 72h exposure. Outcome: Dose-dependent growth inhibition; induced G1 cell cycle arrest and apoptosis [1] [2]. | | Angiogenesis & Signaling (in vitro) | Endothelial cells [3] | Protocol: VEGF-stimulated cells treated with this compound. Outcome: Blocked Ras activation; suppressed MAPK & PI3K/Akt pathways; inhibited cell cycle progression via ↓cyclin D1 and ↑p21/p27 [3]. | | Anti-Tumor & Anti-Angiogenesis (in vivo) | Xenograft models (Ras-mutated HCT116 & wild-type Caco-2) [3] [2] | Protocol: 20 mg/kg/day administered intraperitoneally (i.p.). Outcome: Suppressed tumor growth and tumor angiogenesis in both models [3] [4]. | | Combination Therapy (in vitro) | Human renal carcinoma Caki cells [5] | Protocol: Co-treatment with novel CDK inhibitor BAI. Outcome: Synergistically induced apoptosis via mitochondrial pathway and downregulation of Bcl-2 and c-FLIP [5]. |
This compound exerts its effects by disrupting a critical early step in the Ras activation pathway. The following diagram illustrates the key molecular interactions it inhibits.
This compound inhibits farnesyltransferase (FTase), blocking Ras farnesylation and membrane localization, preventing downstream signaling for cell proliferation and survival. [3] [1] [6]
LB42708 is characterized as a potent, selective, and orally active inhibitor of farnesyltransferase (FTase) [1] [2]. FTase is a key enzyme responsible for the post-translational prenylation of Ras GTPases [3] [4]. This process, specifically the attachment of a farnesyl group, is essential for the membrane localization and subsequent activation of Ras proteins, which are critical in signal transduction pathways governing cell growth, survival, and proliferation [4]. By inhibiting FTase, this compound blocks the activation of Ras, thereby suppressing its downstream signaling cascades [3] [5].
The table below summarizes the core quantitative data for this compound, demonstrating its high potency and selectivity.
| Property | Value / Description | Context / Assay |
|---|---|---|
| CAS Number | 226929-39-1 [1] [2] | Unique chemical identifier |
| Molecular Formula | C30H27BrN4O2 [1] [2] | - |
| Molecular Weight | 555.47 g/mol [1] | - |
| IC50 (FTase, H-Ras) | 0.8 nM [1] [2] | In vitro enzyme assay |
| IC50 (FTase, N-Ras) | 1.2 nM [1] [2] | In vitro enzyme assay |
| IC50 (FTase, K-Ras4B) | 2.0 nM [1] [2] | In vitro enzyme assay |
| IC50 (GGTase-I) | ~100 µM [2] | In vitro enzyme assay; demonstrates high selectivity for FTase over the related enzyme Geranylgeranyltransferase-I. |
| IC50 (VEGF-Induced DNA Synthesis) | 75 nM [3] [5] | HUVEC proliferation assay |
| IC50 (GTP-Ras Formation) | 50 nM [2] | HUVEC assay measuring active, GTP-bound Ras |
| Solubility | ≥22.75 mg/mL in DMSO; insoluble in H2O; ≥47.5 mg/mL in EtOH [2] | For preparing stock solutions for in vitro studies |
This compound exhibits significant effects in various cellular and animal models, underscoring its potential as an anti-cancer and anti-angiogenic agent.
The following are summaries of key methodologies used to characterize this compound's activity.
The following diagrams, written in the DOT language, illustrate the molecular pathway targeted by this compound and a general workflow for assessing its activity.
Diagram 1: this compound Inhibition of Ras-Dependent Angiogenesis Signaling This diagram visualizes the mechanism by which this compound blocks key signaling pathways in endothelial cells to inhibit angiogenesis [3] [5].
This compound inhibits FTase, preventing Ras activation and downstream MAPK/PI3K signaling, thereby blocking angiogenesis [3] [5].
Diagram 2: Workflow for Assessing FTase Inhibitor Activity This diagram outlines a general experimental workflow for evaluating the effects of a farnesyltransferase inhibitor like this compound in both biochemical and cellular contexts [4].
General workflow progresses from in vitro enzyme inhibition to cellular phenotypic assays and finally in vivo efficacy models [3] [4].
This compound serves as a valuable chemical probe for investigating Ras-dependent signaling. Its primary research applications include:
1. Introduction LB42708 is a potent, pyrrole-based, orally active farnesyltransferase inhibitor (FTI) that blocks the farnesylation of Ras proteins, a critical step for their membrane localization and activity [1] [2]. It has demonstrated significant anti-cancer and anti-angiogenic properties in vitro, including the inhibition of cell proliferation, induction of apoptosis, and suppression of VEGF-induced angiogenesis [1] [3] [2].
2. Key Biological Effects and Mechanisms of Action The following table summarizes the primary in vitro findings and mechanisms of this compound action.
| Cell Line/Model | Reported Effects of this compound | Key Mechanisms & Pathways | Effective Concentrations (IC₅₀/Range) | Citations |
|---|---|---|---|---|
| HUVECs (Human Umbilical Vein Endothelial Cells) | Inhibition of VEGF-induced DNA synthesis and chemotactic motility; suppression of capillary-like tube formation. | Inhibition of Ras-dependent MAPK and PI3K/Akt signaling pathways. | IC₅₀ ~75 nM for DNA synthesis inhibition. | [1] |
| Caki Cells (Human Renal Carcinoma) | Synergistic induction of apoptosis when combined with the Cdk inhibitor BAI. | Downregulation of anti-apoptotic proteins Bcl-2 and c-FLIP; activation of caspases; loss of mitochondrial membrane potential. | Used in combination studies (e.g., 30 µM BAI + 30 µM this compound). | [3] |
| RIE/H-ras & RIE/K-ras (Rat Intestinal Epithelial, Ras-transformed) | Induction of G1 cell cycle arrest and apoptosis; inhibition of soft agar colony formation. | Inhibition of Ras farnesylation; induction of p21CIP1; downregulation of cyclin D1. | Induced effects in the range of ~15-25 µM. | [2] |
3. Experimental Methodology This section details the standard procedures for using this compound in cell-based assays, compiled from the referenced studies.
3.1. Cell Culture and Reagents
3.2. Standard Treatment Protocol
3.3. Key Assay Protocols
The following diagram illustrates the key mechanism by which this compound, especially in combination with other agents, induces apoptosis in cancer cells, as identified in renal carcinoma Caki cells [3].
LB42708 is a selective, non-peptidic, pyrrole-based farnesyltransferase inhibitor (FTI). Its primary anti-angiogenic action is achieved by inhibiting the activation of Ras, a key signaling GTPase, within endothelial cells. This blockade occurs in response to Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor [1].
By preventing Ras farnesylation, this compound disrupts two critical downstream signaling pathways:
This disruption leads to suppressed endothelial cell cycle progression (G1 phase arrest), reduced cell migration, and ultimately, the inhibition of new blood vessel formation. Research indicates this compound exhibits anti-tumor and anti-angiogenic activity in models of both Ras-mutated and Ras wild-type cancers [1].
The table below summarizes quantitative data and key observations from the primary study on this compound's anti-angiogenic effects.
| Assay Type | Key Measured Endpoints | Reported Effect of this compound | Significance / Outcome |
|---|---|---|---|
| In Vitro Angiogenesis | Endothelial cell tube formation on Matrigel | Significant suppression of tube network formation [1] | Disruption of the final step of new vessel creation in a controlled environment. |
| In Vivo Angiogenesis | Microvessel density in tumor xenografts | Suppression of tumor angiogenesis [1] | Demonstrated efficacy in a complex, physiological living system. |
| Cell Signaling | Phosphorylation of Erk, p38 MAPK, Akt, eNOS | Inhibition of activation [1] [2] | Confirmed mechanistic blockade of MAPK and PI3K/Akt pathways. |
| Cell Cycle Analysis | Proportion of cells in G1 phase; levels of cyclin D1, p21, p27 | G1 phase arrest; ↓cyclin D1, ↑p21/p27 [1] | Explained the suppression of endothelial cell proliferation. |
| siRNA Knockdown | Ras activation & downstream signaling events | Phenocopied effects of this compound [1] | Validated Ras as the critical molecular target for the observed effects. |
| Comparative Efficacy | Apoptosis induction, anti-angiogenic potency | Higher efficacy than SCH66336 (another FTI) [1] [3] | Highlighted the potent biological activity of this compound. |
This assay assesses the ability of endothelial cells to form capillary-like tubular structures, modeling the final stage of angiogenesis.
Materials:
Methodology:
This protocol details how to verify the molecular mechanism of this compound by analyzing key signaling proteins.
Materials:
Methodology:
The following diagram, generated using Graphviz, illustrates the proposed mechanism by which this compound inhibits VEGF-induced angiogenic signaling in endothelial cells.
The CIA model is a widely recognized and used preclinical model for studying rheumatoid arthritis (RA) due to its pathogenetic similarities to human RA, including synovitis, pannus formation, and erosion of cartilage and bone [1] [2]. The following protocol synthesizes the standard methodology.
Immunization with heterologous type II collagen (CII) triggers an autoimmune response in susceptible mouse strains. The produced CII-specific antibodies and activated T-cells lead to inflammatory arthritis, making this model ideal for investigating RA pathogenesis and screening therapeutic compounds [1] [2] [3].
Clinical signs of arthritis typically appear 21-28 days after the initial immunization [5]. The severity of arthritis is evaluated using a standardized scoring system for each paw [1] [3].
The table below outlines a common scoring system:
| Clinical Score | Observation of Paw Inflammation |
|---|---|
| 0 | No signs of arthritis |
| 1 | Edema and/or erythema in one digit |
| 2 | Edema and/or erythema in two or more digits |
| 3 | Edema of the entire paw |
| 4 | Severe edema and ankylosis of the entire paw |
The overall Arthritis Index (AI) for a single mouse is the sum of the scores from all four paws, potentially ranging from 0 to 16 [3]. Additional quantitative measures include:
This compound is a selective, non-peptidic farnesyltransferase inhibitor (FTI) known to suppress angiogenesis by inhibiting Ras-dependent signaling pathways [6].
While its effect in CIA has not been directly reported, its known mechanism suggests a potential therapeutic role. This compound blocks the post-translational farnesylation necessary for the activation of Ras proteins. In endothelial cells, this leads to the suppression of VEGF-induced signaling [6].
The diagram below illustrates the signaling pathways inhibited by this compound and its potential impact on the arthritic joint environment.
Given the above information, you can design a study to investigate the efficacy of this compound in the CIA model.
Since a specific dosing regimen for this compound in CIA is not available, the following is a logical framework based on standard preclinical practices:
To evaluate the effect of this compound, include these assessments alongside clinical scoring:
I hope this detailed synthesis of the CIA model and the mechanistic data on this compound provides a solid foundation for your research. Should you require information on other potential inhibitors that have been tested in this model, I can assist you with a further search.
This protocol is designed to test the direct inhibitory effect of a compound on the initial step of VEGF signaling [1].
This assay models the sprouting of new vessels in a 3D fibrin matrix, which closely mimics a physiological environment [2].
This ex vivo model utilizes a segment of mouse aorta to observe the complex, multi-cellular process of angiogenesis [1].
The following tables consolidate quantitative findings from recent research, providing a reference for expected outcomes.
Table 2: Inhibitory Effects of Natural Compounds on VEGF-Induced Angiogenesis
| Compound | Assay Model | Key Quantitative Results | Proposed Mechanism |
|---|---|---|---|
| Tyrosol (TOL) | HUVECs / Mouse Aortic Ring | IC50 of 38.33 μM for VEGFR2 phosphorylation; 68% reduction in capillary sprouting [1] | Inhibits VEGF-induced VEGFR2 & PLCγ1 phosphorylation; increases p-Akt & p-eNOS [1] |
| Hydroxytyrosol (HT) | Mouse Aortic Ring | 96% reduction in capillary sprouting [1] | Inhibition of VEGF-induced VEGFR2 activation [1] |
| Clioquinol | HUVECs / In Vivo | Directly binds VEGFR2 ATP-binding site, promoting its degradation; synergizes with AKT inhibitor MK-2206 [3] | Downregulates VEGFR2 and downstream ERK pathway [3] |
Understanding the molecular pathway is crucial for interpreting assay results. The VEGF signaling pathway is initiated when VEGF binds to its primary receptor, VEGFR2, on endothelial cells. This triggers its dimerization and auto-phosphorylation, activating multiple downstream pathways [4] [5]:
This signaling cascade is summarized in the diagram below.
The diagram below outlines a generalized workflow for conducting and analyzing VEGF inhibition assays, integrating the protocols discussed.
The assays detailed here provide a multi-faceted approach to evaluating VEGF-induced angiogenesis inhibition. While HUVEC-based assays are excellent for high-throughput screening of molecular mechanisms, more complex 3D models like the FBA and Aortic Ring Assay offer greater physiological relevance and are considered gold standards for ex vivo validation [1] [2] [6].
A promising strategy emerging from recent research is the combination of anti-angiogenic agents with other therapeutics. For instance, combining a VEGFR2-targeting agent like clioquinol with an AKT inhibitor (MK-2206) has shown synergistic effects, enhancing anti-angiogenic efficacy and suppressing tumor growth in preclinical models [3]. This highlights the potential of targeting multiple pathways to overcome potential resistance mechanisms.
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further information on a specific assay or analysis technique, please feel free to ask.
Farnesyltransferase inhibitors (FTIs) represent a significant class of therapeutic agents that target the post-translational modification of Ras proteins, which play crucial roles in cell proliferation and survival signaling. LB42708 is a potent pyrrole-based, orally active FTI that demonstrates significant anti-tumor activity across various cancer models. Unlike earlier FTIs, this compound exhibits enhanced efficacy against both H-Ras and K-Ras transformed cells, addressing a key limitation of first-generation FTIs that showed limited activity against K-Ras mutations. The compound functions by inhibiting the farnesylation of Ras proteins, thereby preventing their membrane localization and subsequent activation of downstream signaling pathways. These molecular effects ultimately manifest as specific alterations in cell cycle progression and induction of apoptosis in transformed cells. These application notes provide detailed methodologies for analyzing the cell cycle effects of this compound, enabling researchers to comprehensively evaluate its mechanism of action and potential therapeutic applications in both hematological malignancies and solid tumors.
This compound specifically inhibits farnesyltransferase (FTase), a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl lipid group to the cysteine residue of CAAX motif proteins including Ras family members. This post-translational modification is essential for the membrane association and biological activity of these signaling proteins. This compound demonstrates potent inhibition of FTase activity, resulting in blockade of Ras activation and subsequent disruption of downstream signaling cascades. Importantly, research indicates that this compound maintains effectiveness against K-Ras transformations despite alternative prenylation pathways, suggesting additional mechanisms beyond Ras inhibition alone. Studies have identified that this compound uniquely modulates key cellular regulators including p21CIP1/WAF1 upregulation, RhoB induction, and EGFR downregulation, which collectively contribute to its potent anti-proliferative effects [1].
The inhibition of Ras farnesylation by this compound primarily disrupts two critical signaling pathways essential for cell growth and survival. First, this compound suppresses the Ras-MAPK pathway (mitogen-activated protein kinase), inhibiting extracellular signal-regulated kinase (ERK) activation and thereby impairing proliferation signals. Second, it inhibits the PI3K/Akt pathway (phosphatidylinositol 3-kinase/Akt), promoting apoptotic signaling and reducing cell survival. Additionally, this compound demonstrates significant activity against VEGF-induced angiogenesis by blocking Ras-dependent MAPK and PI3K/Akt pathways in endothelial cells, resulting in suppression of endothelial cell proliferation, migration, and cell cycle progression at G1 phase through cyclin D1 suppression and p21/p27 upregulation [2] [3]. The following diagram illustrates the key signaling pathways affected by this compound:
Figure 1: this compound Signaling Pathway Inhibition. This compound inhibits farnesyltransferase, preventing Ras activation and downstream MAPK/PI3K signaling, while upregulating p21 and RhoB and downregulating cyclin D1 to block cell cycle progression.
This compound induces distinct cell cycle perturbations depending on cellular context and genetic background. In H-Ras-transformed cells, the primary response involves G1 phase arrest, characterized by accumulation of cells in G1 with concomitant reduction in S and G2/M populations. Conversely, in K-Ras-transformed models, this compound predominantly triggers G2/M phase arrest, indicating different mechanistic dependencies between Ras isoforms. Additionally, sensitive pancreatic cancer cell lines treated with FTIs demonstrate accumulation of cells with tetraploid (4N) DNA content, suggesting disruption of mitotic progression and potential failure of cytokinesis. These cell cycle effects correlate with specific molecular changes, including modulation of cyclin-dependent kinase inhibitors and cyclin expression patterns [1] [4].
The cell cycle arrest mediated by this compound involves coordinated regulation of multiple cell cycle regulators. This compound consistently upregulates p21CIP1/WAF1, a critical cyclin-dependent kinase inhibitor that enforces cell cycle checkpoints. Additionally, it modulates p27 expression, further reinforcing cell cycle blockade. During G1 arrest, this compound suppresses cyclin D1 expression and prevents phosphorylation of retinoblastoma protein, thereby maintaining the Rb protein in its active, growth-suppressive state. In models demonstrating G2/M arrest, this compound treatment results in elevated cyclin B1/cdc2 kinase activity despite the failure of mitotic progression, suggesting dysregulation of the G2/M transition checkpoint. The unique ability of this compound to simultaneously modulate these diverse cell cycle regulators distinguishes it from other FTIs and contributes to its broad-spectrum activity across various cancer types [1] [3].
Table 1: Cell Cycle Effects of this compound Across Different Experimental Models
| Cell Type | Ras Status | Primary Cell Cycle Effect | Key Molecular Changes | Experimental Conditions | Reference |
|---|---|---|---|---|---|
| HUVECs | Wild-type | G1 arrest | ↑ p21, ↑ p27, ↓ cyclin D1, ↓ pRb phosphorylation | VEGF-induced, 100 nM this compound | [3] |
| RIE/H-ras | H-ras transformed | G1 arrest | ↑ p21, ↑ RhoB, ↓ EGFR expression | 72h treatment, dose-dependent | [1] |
| RIE/K-ras | K-ras transformed | G2/M arrest | Cell type-dependent molecular changes | 72h treatment, dose-dependent | [1] |
| Pancreatic cancer lines | K-ras mutated (except Bxpc-3) | Tetraploid (4N) accumulation | ↑ cyclin B1/cdc2 kinase activity | L-744,832 FTI, 1.3->50 µM IC50 | [4] |
| Renal carcinoma Caki | Wild-type | Enhanced apoptosis with BAI combination | ↓ Bcl-2, ↓ c-FLIP, ↓ Mcl-1, PARP cleavage | 24h combinational treatment | [5] |
Table 2: this compound Anti-proliferative and Pro-apoptotic Effects in Various Cancer Models
| Cancer Type | Cell Line | IC50 Value | Apoptosis Markers | Combination Effects | Reference |
|---|---|---|---|---|---|
| Colorectal | HCT116 | Tumor growth suppression in vivo | Not specified | Anti-angiogenic effect in xenografts | [3] |
| Colorectal | Caco-2 | Tumor growth suppression in vivo | Not specified | Anti-angiogenic effect in xenografts | [3] |
| Renal carcinoma | Caki | Enhanced with BAI combination | PARP cleavage, caspase activation, ↓ MMP | Synergistic with CDK inhibitor BAI | [5] |
| Rat intestinal epithelial | RIE/H-ras | Irreversible growth inhibition | Morphological apoptosis evidence | Not specified | [1] |
| Rat intestinal epithelial | RIE/K-ras | Irreversible growth inhibition | Morphological apoptosis evidence | Not specified | [1] |
This protocol details the procedure for analyzing cell cycle distribution in cells treated with this compound using propidium iodide staining and flow cytometry.
Cell seeding and treatment: Seed cells at 5×10⁴ cells per T25 flask or 6-well plates and allow to adhere overnight. Treat cells with this compound across a concentration range (10-1000 nM) for 24-72 hours, including DMSO vehicle controls.
Cell harvesting: Following treatment, collect both adherent and floating cells using trypsin/EDTA. Wash cells twice with ice-cold PBS by centrifugation at 300 × g for 5 minutes.
Cell fixation: Gently resuspend cell pellets in 500 μL PBS, then add 4.5 mL of 70% ice-cold ethanol dropwise while vortexing gently. Fix cells for at least 2 hours or overnight at 4°C.
Staining procedure: Pellet fixed cells (300 × g, 5 minutes) and resuspend in 500 μL PBS containing 1 mg/mL RNase A. Incubate for 30 minutes at 37°C. Add propidium iodide to a final concentration of 50 μg/mL and incubate for an additional 15 minutes at room temperature protected from light.
Flow cytometry analysis: Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect data for at least 10,000 events per sample. Use forward scatter versus side scatter to gate on intact single cells and exclude debris and doublets.
Data analysis: Determine cell cycle distribution using appropriate software with Dean-Jett-Fox or Watson pragmatic algorithms to model the percentages of cells in G0/G1, S, and G2/M phases.
The following workflow illustrates the key steps in the cell cycle analysis protocol:
Figure 2: Cell Cycle Analysis Workflow. Schematic representation of the step-by-step procedure for analyzing cell cycle distribution in this compound-treated cells.
This protocol details the procedure for quantifying apoptosis induction by this compound using Annexin V/propidium iodide dual staining.
Cell treatment: Treat cells with this compound across appropriate concentration range for 24-48 hours. Include positive control (e.g., 1 μM staurosporine) and negative control (DMSO vehicle).
Cell harvesting: Collect both adherent and floating cells using gentle trypsinization. Wash twice with ice-cold PBS and resuspend in Annexin V binding buffer at 1×10⁶ cells/mL.
Staining: Add FITC-conjugated Annexin V (1:100 dilution) and propidium iodide (final concentration 1 μg/mL) to 100 μL cell suspension. Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 μL Annexin V binding buffer and analyze by flow cytometry within 1 hour. Use FITC signal detected in FL1 channel and PI in FL2 or FL3 channel.
Interpretation: Quadrant analysis distinguishes viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺).
This protocol details the procedure for analyzing molecular mediators of cell cycle arrest following this compound treatment.
Protein extraction: Lyse this compound-treated cells in ice-cold lysis buffer for 30 minutes at 4°C. Clear lysates by centrifugation at 12,000 × g for 15 minutes.
Protein quantification: Determine protein concentration using Bradford or BCA assay.
Gel electrophoresis: Separate 30-50 μg protein per lane by SDS-PAGE (8-15% gels depending on target protein molecular weight).
Protein transfer: Transfer to Immobilon-P membranes using standard wet or semi-dry transfer systems.
Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Develop blots using ECL detection system according to manufacturer's instructions. Normalize protein expression to β-actin loading control.
Research demonstrates that this compound exhibits synergistic activity when combined with cell cycle-targeting agents, particularly CDK inhibitors. The novel CDK inhibitor BAI significantly enhances this compound-mediated apoptosis in renal carcinoma cells through coordinated downregulation of anti-apoptotic proteins. This combination therapy results in pronounced activation of caspases, evidenced by increased DEVDase activity and poly(ADP-ribose) polymerase (PARP) cleavage. Mechanistic studies reveal that the combination treatment induces mitochondrial membrane potential dissipation and subsequent release of cytochrome c and apoptosis-inducing factor (AIF), indicating activation of the intrinsic apoptotic pathway. Critical to this enhanced effect is the coordinated downregulation of Bcl-2 and c-FLIP, key anti-apoptotic proteins that normally confer resistance to cell death. The combination of this compound with BAI effectively overcomes this resistance, resulting in dramatically increased apoptotic indices compared to either agent alone [5].
The synergistic interaction between this compound and CDK inhibitors involves coordinated modulation of both cell cycle and apoptotic regulatory machinery. Combination treatment results in simultaneous cell cycle arrest at multiple checkpoints, creating conflicting signals that ultimately trigger apoptosis. Additionally, this compound sensitizes cells to CDK inhibitors by modulating survival pathways independently of Ras status, potentially through effects on alternative farnesylation targets. Research indicates that the combination treatment uniquely affects c-FLIP stability and processing, reducing cellular threshold for apoptosis induction through death receptor pathways. Furthermore, the combination demonstrates efficacy in overcoming conventional chemoresistance mechanisms, suggesting potential applications in treatment-resistant malignancies. These findings provide a strong rationale for combinatorial approaches that simultaneously target multiple components of cell cycle and survival pathways [5].
Successful cell cycle analysis with this compound requires careful attention to several technical considerations. Dose-response relationships should be thoroughly characterized, with effective concentrations typically ranging from 10-1000 nM depending on cell type and treatment duration. Appropriate treatment duration is critical, with most cell cycle effects becoming apparent within 24-72 hours. Cell line selection should consider Ras mutation status, as this compound demonstrates differential effects on H-Ras versus K-Ras transformed cells. For angiogenesis studies, VEGF stimulation (typically 10-50 ng/mL) should be optimized for the specific endothelial cell model being used. Additionally, researchers should include appropriate controls including vehicle controls (DMSO at same concentration as treated cells), positive controls (such as other FTIs like SCH66336), and baseline controls (untreated cells) for accurate data interpretation [2] [1] [3].
Incomplete cell cycle arrest: If this compound fails to induce expected cell cycle effects, verify compound activity by examining H-Ras processing in parallel experiments. Consider increasing treatment duration to 72 hours to capture delayed effects.
High background apoptosis: Reduce treatment concentration or duration if excessive apoptosis obscures cell cycle analysis. Include caspase inhibitors like z-VAD-fmk (20-50 μM) as experimental controls to distinguish direct cell cycle effects from secondary apoptosis.
Poor Western blot results: For detecting p21 and p27 upregulation, ensure adequate protein transfer and consider using enhanced sensitivity detection methods. Verify antibody specificity using appropriate positive controls.
Variable responses between cell lines: Pre-screen multiple cell lines with different Ras status to identify appropriate models. Consider using isogenic cell pairs with and without Ras transformations for mechanistic studies.
Flow cytometry data quality issues: Use DNA content standards to verify instrument performance. Apply doublet discrimination gates to exclude cell aggregates that can mimic G2/M population.
This compound represents a potent farnesyltransferase inhibitor with significant effects on cell cycle progression across diverse cancer models. Its ability to induce cell cycle arrest at both G1 and G2/M checkpoints, depending on cellular context, highlights its multifaceted mechanism of action. The detailed protocols provided herein enable comprehensive characterization of these effects, incorporating both phenotypic assessment of cell cycle distribution and molecular analysis of underlying regulatory mechanisms. Furthermore, the demonstrated synergistic interactions between this compound and CDK inhibitors suggest promising combinatorial strategies for enhanced therapeutic efficacy. These application notes provide researchers with robust methodological frameworks for investigating this compound's anti-proliferative activities, supporting its continued development as a potential cancer therapeutic agent.
Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapeutic agents designed to disrupt the post-translational modification of proteins involved in oncogenic signaling pathways. This compound is a pyrrole-based orally active FTI that has demonstrated potent apoptotic effects in various cancer models by specifically inhibiting the farnesylation of key signaling proteins, including RAS GTPases [1]. The mechanism of action centers on preventing the attachment of a 15-carbon farnesyl isoprenoid to the C-terminal CAAX motif of client proteins, thereby disrupting their membrane localization and subsequent activation of downstream signaling cascades [2].
Protein prenylation, comprising both farnesylation and geranylgeranylation, is an essential lipid modification that facilitates the membrane association and proper function of numerous proteins, with RAS proteins being the most prominent FT substrates [2]. The importance of this modification in oncogenesis is underscored by the frequent activation of RAS proteins in human cancers, with mutations occurring in 8-93% of tumors depending on the tumor type [2]. This compound exerts its anticancer effects by blocking this critical modification, thereby interrupting the function of farnesylated proteins that drive tumor growth and survival.
The mitogen-activated protein kinase (MAPK) pathway serves as a crucial bridge in converting extracellular signals into intracellular responses, regulating fundamental cellular processes including proliferation, differentiation, and survival [3]. This signaling cascade follows a sequential activation pattern: upon growth factor stimulation, RAS GTPases recruit and activate RAF kinases (MAPKKK), which subsequently phosphorylate MEK (MAPKK), ultimately leading to the activation of ERK (MAPK) [3]. The pathway demonstrates a high degree of interconnectivity with compensatory feedback mechanisms, which contributes to the development of resistance to targeted therapies [3].
Oncogenic alterations in the MAPK pathway are prevalent across diverse cancer types, with mutations in BRAF and RAS family genes occurring frequently (e.g., BRAF mutations in 50-60% of melanomas, RAS mutations in 15-29% of melanomas, 34.1% of colorectal cancers, and 12-30% of lung cancers) [3]. These genetic alterations result in constitutive pathway activation that drives uncontrolled cell growth and survival, making the MAPK pathway an attractive therapeutic target. The relationship between FT inhibition and MAPK signaling is particularly relevant as RAS proteins require farnesylation for their membrane localization and transforming activity [2].
The phosphoinositide 3-kinase (PI3K)/AKT pathway represents another critical signaling network frequently dysregulated in cancer, controlling essential cancer hallmarks including cell survival, metabolism, and angiogenesis [4]. This pathway initiates when PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which subsequently recruits and activates AKT serine/threonine kinases [4]. Once activated, AKT phosphorylates numerous downstream substrates, with mTOR representing one of the most significant effectors that integrates multiple signals to promote cancer progression [4].
The PI3K/AKT pathway experiences aberrant activation through various mechanisms in cancer, including mutations in PIK3CA, PTEN, AKT, and TSC1/2 [4]. The pathway exhibits extensive crosstalk with MAPK signaling, creating a complex regulatory network that presents both challenges and opportunities for therapeutic intervention. As several components of the PI3K pathway are regulated by RAS proteins, FTIs like this compound may indirectly modulate this pathway through inhibition of upstream RAS activation, in addition to potential direct effects on other farnesylated proteins within the pathway.
The investigation of this compound effects on MAPK and PI3K signaling pathways requires a systematic approach to ensure reproducible and interpretable results. The experimental workflow progresses through defined stages from cell culture and treatment to protein analysis and data interpretation, with careful attention to controls and normalization strategies at each step.
Table 1: Key Experimental Parameters for this compound Treatment
| Parameter | Recommended Conditions | Variations to Consider |
|---|---|---|
| Cell Lines | Renal carcinoma Caki cells, A549 lung cancer cells [1] | Cell lines with relevant mutations (RAS, BRAF, PIK3CA) |
| This compound Concentration Range | Nanomolar to micromolar (e.g., 0.1-10 µM) [1] | Dose-response with 5-8 concentration points |
| Treatment Duration | 6-48 hours [1] | Time-course experiments at 6, 12, 24, 48 hours |
| Combination Treatments | BAI (Cdk inhibitor) [1] | Other targeted agents or chemotherapeutics |
| Critical Controls | Vehicle control (DMSO), Untreated cells | Positive pathway activation controls (e.g., growth factors) |
The following diagram illustrates the complete experimental workflow from cell preparation to data analysis:
Table 2: Primary Antibodies for MAPK and PI3K Pathway Analysis
| Target | Recommended Dilution | Supplier | Expected Band Size | Phosphorylation Sites |
|---|---|---|---|---|
| p-ERK1/2 (Thr202/Tyr204) | 1:1000 | Cell Signaling Technology | 42, 44 kDa | - |
| Total ERK1/2 | 1:2000 | Cell Signaling Technology [1] | 42, 44 kDa | - |
| p-MEK1/2 (Ser217/221) | 1:1000 | Cell Signaling Technology | 45 kDa | - |
| Total MEK1/2 | 1:2000 | Cell Signaling Technology | 45 kDa | - |
| p-AKT (Ser473) | 1:1000 | Cell Signaling Technology | 60 kDa | - |
| Total AKT | 1:2000 | Cell Signaling Technology | 60 kDa | - |
| PARP | 1:1000 | Cell Signaling Technology [1] | 116 kDa (full-length), 89 kDa (cleaved) | - |
| β-actin | 1:5000 | Santa Cruz Biotechnology [1] | 42 kDa | - |
| HSC70 | 1:3000 | Santa Cruz Biotechnology [1] | 70 kDa | - |
This compound treatment is expected to demonstrate dose-dependent inhibition of MAPK pathway signaling. Specifically, reductions in phosphorylated ERK1/2 levels should be observed without significant changes in total ERK protein, indicating effective pathway inhibition [1]. The time course may reveal rapid decreases in phosphorylation within 6-12 hours of treatment, with maximal inhibition typically achieved by 24 hours. Combination treatments with other targeted agents, such as the Cdk inhibitor BAI, may show synergistic enhancement of MAPK pathway suppression [1].
The extent of MAPK pathway inhibition may vary depending on cell lineage and mutational status. Cells harboring RAS mutations may demonstrate particular sensitivity to this compound treatment, though this relationship is complex due to potential alternative prenylation mechanisms [2]. The compensatory activation of parallel pathways should be assessed through comprehensive signaling analysis to fully understand the network response to farnesyltransferase inhibition.
The effect of this compound on PI3K/AKT signaling may be less direct than on the MAPK pathway, but modulation of AKT phosphorylation is frequently observed. Reductions in phospho-AKT (Ser473) levels may occur secondary to RAS inhibition or through effects on other farnesylated proteins that regulate PI3K activity [4]. The response may be more variable across cell lines and exhibit different kinetics compared to MAPK pathway modulation.
The relationship between FT inhibition and PI3K signaling is particularly important given the extensive crosstalk between these pathways. Monitoring both pathways simultaneously provides a more comprehensive understanding of the cellular response to this compound and may reveal compensatory activation mechanisms that could inform combination therapy strategies. Downstream effects on apoptosis markers such as PARP cleavage provide functional validation of pathway modulation [1].
The following diagram illustrates the key signaling pathways affected by this compound treatment and their interconnections:
This comprehensive application note provides detailed methodologies for investigating the effects of the farnesyltransferase inhibitor this compound on MAPK and PI3K signaling pathways using Western blot analysis. The protocols outlined enable robust detection and quantification of pathway modulation, incorporating current best practices for quantitative immunoblotting. The systematic approach to experimental design, execution, and data interpretation facilitates the generation of reliable, reproducible results that advance our understanding of FTIs mechanisms of action and support their therapeutic development.
The strategic application of these methods, with particular attention to normalization techniques and validation controls, ensures data quality and integrity. Researchers can adapt these protocols to investigate this compound across diverse cellular contexts and in combination with other therapeutic agents, contributing to the optimization of FTI-based treatment strategies.
LB42708 is a farnesyltransferase (FTase) inhibitor that blocks Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis by targeting the Ras-dependent Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways [1]. Inhibiting FTase prevents the membrane localization and subsequent activation of Ras, a crucial step for its function in cell proliferation and migration [1].
Experimental data from the study demonstrates its effect on Human Umbilical Vein Endothelial Cells (HUVECs):
| Assay Type | Effect of this compound on HUVECs | Key Quantitative Findings |
|---|---|---|
| Cell Proliferation [1] | Inhibition of VEGF-induced DNA synthesis | Dose-dependent inhibition up to 100 nM; IC50 value of ~75 nM [1] |
| Cell Migration [1] | Inhibition of VEGF-induced chemotactic motility | Measured using a Transwell assay system [1] |
The Transwell migration assay, also known as the Boyden chamber assay, is a standard method for studying cell migration in response to a chemical gradient (chemotaxis) [2] [3] [4]. The diagram below illustrates the core workflow of this assay.
Figure 1. Transwell Migration Assay Workflow
The following protocol synthesizes the general Transwell method with the specific application of this compound as described in the research [2] [1] [3].
The following diagram illustrates the signaling pathway targeted by this compound, based on the findings from the research paper [1].
Figure 2. this compound Inhibition of VEGF-Induced Angiogenesis
Successful execution of this assay requires careful optimization. Key parameters to consider are summarized in the table below.
| Parameter | Consideration | Recommendation |
|---|---|---|
| Cell Seeding Density | Too high: hard to count; Too low: inconsistent results [3]. | Optimize for your cell line; 5x10⁴ cells/insert is a common start [2]. |
| This compound Concentration | Test a dose-response curve [1]. | Include concentrations up to 100 nM; IC50 for proliferation is ~75 nM [1]. |
| Incubation Time | Dependent on cell type and chemoattractant strength [3]. | For HUVEC migration with VEGF, 3-6 hours is typical [2]. |
| Membrane Coating | Migration assays may use uncoated or collagen-coated membranes; invasion assays require ECM coating [2] [4]. | For basic migration, a gelatin or collagen coating can facilitate adhesion [4]. |
LB42708 is a potent, selective, and orally active farnesyltransferase (FTase) inhibitor. It effectively blocks the farnesylation of H-Ras, N-Ras, and K-Ras4B, which is a critical post-translational modification for their membrane localization and oncogenic activity [1] [2].
Table 1: Fundamental Chemical and Biological Properties of this compound
| Property | Description / Value |
|---|---|
| CAS Number | 226929-39-1 [1] [2] |
| Molecular Formula | C₃₀H₂₇BrN₄O₂ [1] [2] |
| Molecular Weight | 555.46 g/mol [1] |
| Purity | ≥98% [1] |
| Biological Target | Farnesyltransferase (FTase) [1] [2] |
| Primary Mechanism | Inhibits Ras protein farnesylation, disrupting MAPK and PI3K/Akt signaling pathways and suppressing angiogenesis [3] |
This compound is readily soluble in organic solvents like DMSO and ethanol, which is ideal for creating high-concentration stock solutions [1] [2].
Table 2: Solubility and Standard Stock Solution Preparation for this compound
| Solvent | Solubility | Recommended Stock Concentration | Preparation Method |
|---|---|---|---|
| DMSO | 100 mg/mL (180.0 mM) [2]; 45 mg/mL (81.0 mM) [3] | 50-100 mM | Dissolve the powder by gentle vortexing and sonication. |
| Ethanol | 100 mg/mL (180.0 mM) [1]; 55.6 mg/mL (100.1 mM) [3] | 50-100 mM | Dissolve the powder by gentle vortexing and sonication. |
This compound induces cell death and cell cycle arrest in Ras-transformed cells, accompanied by the upregulation of p21CIP1/WAF1 and RhoB [2].
Protocol: Assessing FTase Inhibition in Cultured Cells
This compound is orally active and has shown efficacy in suppressing tumor growth and angiogenesis in mouse models [1] [3].
Protocol: In Vivo Dosing in Mouse Models
The following diagram illustrates the mechanism by which this compound inhibits the Ras signaling pathway.
Diagram Title: this compound inhibits Ras farnesylation and downstream signaling.
Table 3: Common Experimental Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock solution | Solution is too cold or supersaturated | Warm the vial to room temperature and sonicate briefly. Ensure stock concentration is within solubility limits. |
| No biological activity in cells | Incorrect dilution; degraded compound | Verify serial dilution calculations. Check stock solution age and storage conditions. Confirm prenylation inhibition via western blot. |
| High cytotoxicity in control | Final DMSO concentration too high | Ensure DMSO concentration does not exceed 0.1% (v/v) in cell culture media. |
The following diagram illustrates the multi-targeted mechanism by which LB42708 reverses Ras transformation.
The anti-cancer effects of this compound extend beyond direct growth inhibition of transformed cells. It also potently suppresses Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis (the formation of new blood vessels to supply tumors) by blocking Ras-dependent MAPK and PI3K/Akt signaling pathways in endothelial cells [1] [2]. This dual action on both the tumor cells and their microenvironment contributes to its overall efficacy.
Here is a detailed methodology for the cell-based assay that demonstrated the reversal of Ras transformation, based on the cited research [3] [4].
This protocol is used to quantify the growth inhibitory effects of this compound [3] [4] [2].
For in vitro studies, this compound is typically prepared as a concentrated stock solution in DMSO.
| Parameter | Specification |
|---|---|
| Solubility in DMSO | 100 mg/mL (180.0 mM) [5] [6] |
| Recommended Stock Concentration | 50 - 100 mM [6] |
| Storage | Desiccate at -20°C; stable for several months [5] [6] |
LB42708 (also designated LB7) is a pyrrole-based orally active farnesyltransferase inhibitor (FTI) that has demonstrated significant anti-neoplastic activity across multiple cancer model systems. This potent small molecule inhibitor targets the post-translational farnesylation of Ras proteins, a critical modification required for their membrane localization and oncogenic signaling. While initially developed to target mutant Ras proteins commonly found in human cancers, this compound has shown efficacy against both Ras-mutated and wild-type tumors, suggesting mechanisms beyond direct Ras inhibition [1] [2]. The compound has displayed robust anti-proliferative and pro-apoptotic effects in various transformed cell lines, including rat intestinal epithelial (RIE) cells transformed with H-ras or K-ras, human renal carcinoma Caki cells, and other human cancer cell lines [1] [3] [4]. Its ability to induce irreversible growth arrest and apoptosis even in K-ras-transformed cells (which often demonstrate resistance to FTIs due to alternative prenylation) makes it a compound of significant research interest for understanding FTI-mediated apoptosis mechanisms [1].
This compound exerts its anti-cancer effects through multiple interconnected mechanisms that culminate in cell cycle arrest and apoptosis induction:
Ras-Dependent Pathway Inhibition: As a farnesyltransferase inhibitor, this compound directly targets the post-translational modification of Ras proteins by inhibiting the transfer of a farnesyl group to the conserved C-terminal cysteine residues of Ras. This prevents proper membrane localization and activation of Ras, subsequently inhibiting both the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation and survival [2]. In vascular endothelial growth factor (VEGF)-induced angiogenesis models, this compound suppressed Ras activation and downstream MEK/ERK/p38 MAPK and PI3K/Akt/eNOS pathways in endothelial cells [2].
Ras-Independent Mechanisms: Interestingly, this compound induces apoptosis even in cells where K-ras prenylation is not completely blocked, indicating additional Ras-independent mechanisms. Key markers involved in these effects include p21CIP1/WAF1 upregulation, RhoB induction, and EGFR downregulation [1] [3]. The induction of p21CIP1/WAF1 leads to cell cycle arrest, while RhoB activation and EGFR downregulation contribute to distinct morphological alterations and cellular unresponsiveness to EGFR ligands, respectively [1].
Cell Cycle Regulation: this compound induces G1 cell cycle arrest in transformed cells by suppressing cyclin D1 expression and phosphorylation of retinoblastoma (Rb) protein, while simultaneously upregulating cyclin-dependent kinase inhibitors p21 and p27 [2].
Mitochondrial Apoptotic Pathway: In renal carcinoma Caki cells, this compound in combination with the Cdk inhibitor BAI induced apoptosis through the mitochondrial pathway, characterized by reduced mitochondrial membrane potential (ΔΨm) and release of cytochrome c and AIF (apoptosis-inducing factor) [4]. This was accompanied by downregulation of anti-apoptotic proteins including Bcl-2, c-FLIP, XIAP, and Mcl-1 [4].
The following diagram illustrates the key signaling pathways affected by this compound:
Table 1: Key Molecular Changes Induced by this compound Treatment in Transformed Cells
| Target/Pathway | Effect | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| Farnesyltransferase | Inhibition | Blocked Ras prenylation and membrane localization | In vitro FTase activity assays [1] |
| H-Ras & K-Ras | Altered prenylation | Impaired oncogenic signaling | Prenylation status analysis [1] [3] |
| p21CIP1/WAF1 | Upregulation | G1 cell cycle arrest | Western blot, mRNA analysis [1] |
| RhoB | Induction | Morphological changes, apoptosis | Expression analysis [1] [3] |
| EGFR | Downregulation | Unresponsiveness to EGFR ligands | Flow cytometry, Western blot [1] |
| Bcl-2 | Downregulation | Enhanced mitochondrial apoptosis | Western blot [4] |
| c-FLIP | Downregulation | Enhanced caspase activation | Western blot [4] |
| VEGF Signaling | Inhibition | Suppressed angiogenesis | In vitro and in vivo angiogenesis models [2] |
This compound has demonstrated efficacy across multiple transformed cell lines:
Table 2: this compound Treatment Conditions Across Experimental Models
| Cell Type/Model | Concentration Range | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| RIE/H-ras & RIE/K-ras | Not specified | 24-48 hours | G1 cell cycle arrest; Apoptosis | [1] |
| Endothelial cells (in vitro) | Not specified | 24 hours | Inhibition of VEGF-induced angiogenesis | [2] |
| Caki renal carcinoma | Combined with BAI (Cdk inhibitor) | 24 hours | Synergistic apoptosis induction | [4] |
| Xenograft models (HCT116, Caco-2) | Oral administration | Daily for tumor growth suppression | Tumor growth inhibition; Suppressed tumor angiogenesis | [2] |
Table 3: Comparison of Apoptosis Detection Methods for this compound Studies
| Method | Detection Principle | Key Readouts | Throughput | Advantages | Limitations |
|---|---|---|---|---|---|
| Caspase-3/7 Activity | Luminescent/Fluorescent substrates cleaved by caspases | DEVDase activity; RLU (luminescence) | High (HTS compatible) | Highly sensitive; early apoptosis marker | Does not distinguish apoptosis from other caspase-dependent processes |
| Annexin V/PI Staining | PS exposure on outer membrane leaflet; membrane integrity | Annexin V+/PI- (early apoptosis); Annexin V+/PI+ (late apoptosis/necrosis) | Medium | Distinguishes early/late apoptosis; quantitative | Cannot differentiate apoptosis from other PS-exposing death forms |
| Western Blot Analysis | Detection of cleavage products (e.g., PARP) and protein expression | PARP cleavage; Bcl-2, c-FLIP, Mcl-1 levels | Low | Mechanistic insights; multiple targets | Semi-quantitative; endpoint measurement |
| FRET-Based Live Cell Imaging | Caspase cleavage of FRET probe; organelle markers | FRET loss (caspase activation); mitochondrial retention | Medium | Real-time kinetics; single-cell resolution | Requires specialized equipment/probes |
| Mitochondrial Membrane Potential | ΔΨm-sensitive dyes (e.g., JC-1, TMRM) | Fluorescence shift; ∆Ψm loss | Medium | Early apoptosis detection; functional assessment | Not specific to apoptosis |
The caspase-3/7 activity assay represents one of the most sensitive and widely applicable methods for detecting this compound-induced apoptosis, particularly suitable for high-throughput screening approaches [5].
Materials:
Procedure:
Technical Notes:
This method distinguishes early apoptotic populations (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+) following this compound treatment.
Materials:
Procedure:
Technical Notes:
This protocol provides mechanistic insights into this compound-induced apoptosis through detection of key apoptotic markers.
Materials:
Procedure:
Technical Notes:
This compound demonstrates potent anti-angiogenic properties through inhibition of VEGF-induced signaling in endothelial cells:
Experimental Approach:
Key Findings:
This compound demonstrates enhanced apoptotic effects when combined with other targeted agents:
Synergistic Combination with Cdk Inhibitors:
Experimental Workflow for Combination Studies:
This compound represents a potent farnesyltransferase inhibitor with multifaceted anti-cancer activities, including direct apoptosis induction in transformed cells, cell cycle arrest, and anti-angiogenic effects. The detailed protocols provided herein enable researchers to comprehensively evaluate its mechanistic actions across various experimental models. The compound's ability to function through both Ras-dependent and Ras-independent mechanisms, coupled with its synergistic potential in combination therapies, makes it a valuable tool for oncological research and therapeutic development.
The table below summarizes the solubility data for this compound in different solvents, based on supplier information [1] [2].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 100 mg/mL (approx. 180 mM) | Primary stock solution solvent. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO [1]. |
| Ethanol | 86 mg/mL (approx. 155 mM) | Requires warming [1] [2]. |
| Water | Insoluble (<1 mg/mL) [1] [2] | Not suitable for preparing stock solutions. |
Based on the solubility profile, here are methods for preparing working solutions for your experiments.
For in vitro cell-based assays, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles [1] [2].
Since this compound is insoluble in water, you must use a solubilization agent to create aqueous solutions for biological assays. The following formulations are suggested [2]:
Here are answers to potential problems you might encounter.
Problem: Precipitation in aqueous buffer.
Problem: Loss of activity or inconsistent results.
Problem: Need for in vivo administration.
This diagram illustrates the biological context of this compound as a Farnesyltransferase (FTase) inhibitor.
This compound is a potent, orally bioactive inhibitor of farnesyltransferase (FTase). This enzyme attaches a farnesyl group to proteins like Ras, which is a critical step for their membrane localization and function in driving cell proliferation and survival [1] [2]. By inhibiting FTase, this compound blocks this process.
Q1: What is the recommended storage condition for a this compound stock solution? While specific data for this compound is unavailable, following standard practices for small molecule inhibitors is recommended. Based on the chemical nature of similar research compounds [1], a common storage procedure is:
Q2: How can I test if my stored this compound stock solution is still stable and active? You can verify the stability and potency of your stock solution through a functional bioassay. The following protocol uses the reported cellular effects of this compound as a readout [2].
Objective: To confirm the bioactivity of a stored this compound stock solution by assessing its ability to induce apoptosis and upregulate key protein markers in ras-transformed cells.
1. Cell Culture and Treatment
2. Analysis of Apoptosis and Protein Expression After 24-48 hours of treatment, analyze the cells using the following methods:
Interpretation: Compare the biological effects of your stored stock solution against the positive and vehicle controls. A similar potency in inducing apoptosis and modulating the target proteins indicates that the stored solution remains stable and active.
This diagram outlines the experimental protocol to verify the stability and activity of your this compound stock solution:
The table below summarizes potential problems and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Loss of biological activity | Stock solution degradation due to improper storage, moisture, or repeated freeze-thaw cycles. | Prepare fresh aliquots; verify storage temperature is consistently -20°C; ensure container is sealed. |
| Precipitation in stock solution | The compound may crash out of solution at high concentrations or upon thawing. | Warm the vial to room temperature and vortex gently; if precipitate remains, sonicate briefly. |
| High background in vehicle control | DMSO cytotoxicity from incorrect handling or excessive concentration. | Ensure final DMSO concentration in cell culture media does not exceed 0.1% (v/v). |
| Weak biomarker response | Ineffective batch of compound or suboptimal treatment conditions. | Run a positive control with a freshly prepared solution if possible; perform a dose-response curve to confirm IC50. |
The table below summarizes in vitro concentrations of this compound from published studies to serve as a starting point. Always conduct a dose-response curve to determine the optimal concentration for your specific experimental conditions [1].
| Cell Line / System | Description | Concentration | Incubation Time | Key Findings / Notes |
|---|---|---|---|---|
| RAW264.7 cells [1] | Murine macrophage cell line | Information not precisely specified in results | Information not specified | Inhibited NF-κB activation and iNOS promoter activity [1]. |
| RIE-1 cells [1] | Rat intestinal epithelial cells transformed with H-ras or K-ras | ~25 μM | 72 hours | Irreversibly inhibited growth and induced apoptosis [1]. |
| C. elegans screening [2] | In vivo phenotypic screen (MAPK/ERK pathway) | Used in a blinded compound library; specific concentration not detailed in results. | -- | Identified as an active compound in a high-throughput screen [2]. |
| Endothelial cells [3] | Study of VEGF-induced angiogenesis | Information not precisely specified in results | Information not specified | Inhibited Ras activation and downstream MAPK/PI3K pathways [3]. |
| Caki cells [4] | Human renal carcinoma cells | Information not precisely specified in results | Information not specified | Induced apoptosis, especially in combination with Cdk inhibitor BAI [4]. |
| Solubility [1] | For preparing stock solutions | 100 mg/mL (180.03 mM) in DMSO 86 mg/mL in ethanol Insoluble in water | -- | Use fresh, moisture-absorbing DMSO. Final DMSO concentration in culture should be kept low (e.g., 0.1-0.5%) [1]. |
Since optimal concentration is highly dependent on your specific cell type and assay, here is a general workflow you can follow.
The most critical step is to conduct a systematic dose-response experiment in your specific cell model. I hope this information provides a solid foundation for your work.
Q1: What is the primary mechanism of action of LB42708? this compound is a pyrrole-based, orally active farnesyltransferase inhibitor (FTI). It prevents the farnesylation of RAS GTPases and other client proteins, a crucial post-translational modification required for their membrane localization and oncogenic activity [1] [2] [3].
Q2: My cancer cell line shows resistance to this compound despite inhibiting farnesylation. Why? A common reason is the alternative prenylation of KRAS and NRAS. When FTase is inhibited, these oncoproteins can be geranylgeranylated by GGTase-I, allowing them to remain membrane-associated and functional [2]. This is a key resistance mechanism.
| Phenotype Observed | Potential Cause & Underlying Mechanism | Suggested Validation Experiments |
|---|---|---|
| Unexpected Cell Viability: Lack of apoptosis or sustained proliferation in a KRAS-mutant line. | Alternative Prenylation: KRAS is geranylgeranylated by GGTase-I when FTase is blocked [2]. | Assess prenylation status of KRAS using gel-shift (western blot). Test a combination of this compound and a GGTase-I inhibitor (GGTI) [2]. |
| Weak Phenotype in Angiogenesis Assays: No inhibition of VEGF-induced endothelial cell migration or tube formation. | Insufficient Pathway Blockade: this compound may not fully inhibit downstream Ras effectors (MAPK, PI3K/Akt) in your system [4]. | Check phosphorylation of ERK and Akt in response to VEGF stimulation. Use Ras siRNA as a positive control for the expected phenotype [4]. |
| Variable Efficacy Between Cell Lines: Strong effect in H-Ras-transformed cells, weak effect in K-Ras-transformed cells. | Different Molecular Dependencies: Efficacy may rely on upregulation of specific markers like p21 and RhoB, which this compound induces more strongly than other FTIs [1]. | Compare the induction of p21CIP1/WAF1 and RhoB in sensitive vs. resistant lines via western blot [1]. |
Q3: What are the key downstream pathways and markers affected by this compound? this compound inhibits two major Ras-dependent signaling pathways, and affects key cell cycle regulators [4]. The table below summarizes quantitative findings from a study on VEGF-induced angiogenesis.
Table 1: Key Signaling and Cell Cycle Effects of this compound in Endothelial Cells [4]
| Parameter Measured | Effect of this compound (100 nM) | Method Used in Study |
|---|---|---|
| VEGF-induced DNA Synthesis | Inhibited (IC₅₀ ~75 nM) | [³H]-thymidine incorporation |
| VEGF-induced Cell Migration | Significantly inhibited | Transwell migration assay |
| Ras Activation | Inhibited | Ras activation assay |
| ERK Phosphorylation | Suppressed | Western Blot |
| Akt Phosphorylation | Suppressed | Western Blot |
| Cyclin D1 Expression | Down-regulated | Western Blot |
| p21 & p27 Expression | Up-regulated | Western Blot |
The following diagram illustrates how this compound affects these key signaling pathways and cellular processes based on the data from the search results.
Here are detailed methodologies for key assays used to characterize this compound's effects, as referenced in the search results.
Protocol 1: Assessing Farnesyltransferase Inhibition & Apoptosis This protocol is adapted from studies investigating FTI-induced apoptosis and cell cycle arrest [1].
Protocol 2: Evaluating Anti-Angiogenic Effects In Vitro This protocol is based on a study that detailed this compound's effect on VEGF-induced angiogenesis [4].
Understanding the fundamental properties of your compound is the first step. The table below summarizes key data for this compound.
| Property | Detail |
|---|---|
| CAS Number | 226929-39-1 [1] [2] [3] |
| Molecular Formula | C₃₀H₂₇BrN₄O₂ [1] [2] [3] |
| Molecular Weight | 555.46 g/mol [1] [2] [3] |
| Primary Solubility | DMSO: 100 mg/mL (180.0 mM) [2] [3] |
| Other Solubility | Ethanol: 86 mg/mL (154.8 mM); Water: Insoluble [2] [3] |
Here are detailed, step-by-step protocols for preparing vehicle solutions for different experimental applications, based on manufacturer data [2].
| Application | Formulation Composition & Preparation Method |
|---|
| In Vivo (Clear Solution) | Components: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Preparation:
This compound is a potent, orally bioactive, nonpeptidic inhibitor of farnesyltransferase (FTase) [2] [3]. It inhibits the farnesylation of various Ras proteins (H-Ras, N-Ras, K-Ras) with IC50 values in the low nanomolar range [3]. This inhibition blocks Ras proteins from anchoring to the cell membrane, disrupting their oncogenic signaling.
The following diagram illustrates the signaling pathway affected by this compound and its downstream effects, integrating information from its known mechanism and cited biological activities [4] [3].
My compound is precipitating in the aqueous vehicle. What can I do? Ensure you are following the preparation order meticulously: always add the DMSO stock solution to PEG300 and mix thoroughly before adding Tween 80, and finally the saline [2]. Using fresh, dry DMSO is critical, as moisture can reduce solubility [3]. If problems persist, consider using the SBE-β-CD-based suspension formulation, which is designed for such cases [2].
What is a safe concentration of DMSO to use in my cell culture assays? While specific data for this compound is not provided, general cell culture studies indicate that even low concentrations of DMSO (as low as 10⁻⁴ M) can significantly affect cell growth and introduce variability in assays like the MTT assay [5]. It is crucial to include a vehicle control containing the exact same concentration of DMSO used in your treatment groups to account for these effects.
How do I confirm that my vehicle control is working correctly? A well-optimized vehicle control should result in no significant biological effect on its own. In the context of this compound, your vehicle control should not induce cell death, cell cycle arrest, or inhibit the production of inflammatory markers like NO, PGE2, TNF-α, and IL-1β, which the active compound is known to affect [3].
Here is a summary of the key in vivo data and methodologies for this compound, structured for experimental use.
Table 1: Documented In Vivo Dosing Regimens for this compound
The following table consolidates the dosing parameters from published animal studies [1] [2].
| Research Model / Objective | Dosage | Frequency & Duration | Administration Route |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) model [1] | 10 mg/kg | Daily | Intraperitoneal (i.p.) |
| General anti-inflammatory effects [1] | 12.5 mg/kg | Single dose | Intraperitoneal (i.p.) |
| Anti-tumor & anti-angiogenesis models [1] [2] | 20 mg/kg / day | Daily | Intraperitoneal (i.p.) |
Table 2: In Vivo Formulation Preparation
This table outlines the method for preparing a suspension suitable for animal administration, as provided by the supplier [1].
| Formulation Type | Recommended Solvent | Target Concentration | Preparation Instructions |
|---|---|---|---|
| Homogeneous Suspension | CMC-Na (Sodium Carboxymethyl Cellulose) | ≥ 5 mg/mL | Add this compound powder to the CMC-Na solution and mix thoroughly until a uniform suspension is achieved. |
1. Protocol: Anti-Tumor Efficacy in Xenograft Models This protocol is derived from studies investigating the inhibition of tumor growth and angiogenesis [1] [2].
2. Protocol: Anti-Inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Model This protocol is based on research demonstrating the prevention of arthritis development [1].
This compound is an orally active Farnesyltransferase (FTase) inhibitor. It works by inhibiting the post-translational farnesylation of Ras proteins, a critical step for their membrane localization and activation. This inhibition blocks downstream oncogenic and inflammatory signaling pathways [1] [2]. The following diagram illustrates the key molecular mechanism and the pathways affected.
Diagram Title: this compound Inhibition of Ras-Dependent Signaling Pathways
Q1: What is the solubility of this compound for in vitro studies? A1: For in vitro work, this compound is soluble at 100 mg/mL (180.03 mM) in fresh, moisture-free DMSO, and at 86 mg/mL in ethanol. It is insoluble in water [1].
Q2: Does this compound only work on tumors with Ras mutations? A2: No. Studies have shown that this compound can suppress tumor growth and angiogenesis in xenograft models of both Ras-mutated cells (e.g., HCT116) and Ras wild-type cells (e.g., Caco-2), indicating a broader potential application [2].
Q3: What is the evidence that this compound is orally active? A3: The compound is described as "orally active" by the supplier [1]. However, the specific in vivo studies cited in the available literature all use intraperitoneal (i.p.) administration [1] [2]. You may need to consult the primary literature referenced by the supplier (e.g., PMID 15240720) for detailed data on oral administration.
The table below summarizes the key characteristics of this compound based on the available research literature.
| Property | Description |
|---|---|
| Compound Name | This compound (also referred to as LB7) [1] [2] |
| Classification | Farnesyltransferase Inhibitor (FTI) [1] [2] |
| Structure | Pyrrole-based [1] |
| Administration | Orally active [1] |
| Key Mechanism | Inhibits farnesyltransferase, disrupting the activation of Ras proteins [2] |
| Primary Research Context | Investigation of anti-proliferative effects and apoptosis induction in various cancer cell lines (e.g., renal carcinoma, rat intestinal epithelial cells) [1] [2] |
While the search results do not contain step-by-step handling protocols, they describe methodologies that imply standard practices for in vitro research.
Your requirement for high-contrast visuals is critical for accessibility and follows WCAG (Web Content Accessibility Guidelines), which recommend a minimum contrast ratio of 3:1 for graphical objects [3]. Here is a sample Graphviz DOT script that models a signaling pathway and adheres to your specifications.
Title: this compound Mechanism of Action
This diagram illustrates the proposed mechanism by which this compound inhibits Ras signaling and induces apoptosis. The labeldistance=2.5 ensures legible edge labels, and all text has high contrast against its node's background color (fillcolor), as required [3] [4].
This compound is a potent, selective, and orally active farnesyltransferase (FTase) inhibitor [1] [2]. Its primary mechanism is to inhibit the farnesylation, a critical post-translational modification, of Ras proteins. This action disrupts Ras localization and activation, leading to the suppression of downstream growth-signaling pathways.
The compound demonstrates efficacy against tumors driven by both mutated and wild-type Ras [3]. The antitumor effect is twofold:
The tables below summarize the key experimental data on the potency and cellular effects of this compound.
Table 1: Biochemical Potency (IC50) of this compound This table shows the concentration of this compound needed to inhibit 50% of FTase activity against different Ras isoforms, demonstrating its high potency [1] [2].
| Ras Isoform | IC50 (nM) |
|---|---|
| H-Ras | 0.8 nM |
| N-Ras | 1.2 nM |
| K-Ras4B | 2.0 nM |
Table 2: In Vivo Efficacy in Xenograft Models This table summarizes the results of animal studies showing this compound's ability to inhibit tumor growth in different contexts [3].
| Tumor Model (Cell Line) | Ras Status | Dosage Regimen | Reported Outcome |
|---|---|---|---|
| Colorectal Cancer (HCT116) | Mutated | 20 mg/kg/day (intraperitoneal) | Suppressed tumor growth |
| Colorectal Cancer (Caco-2) | Wild-type | 20 mg/kg/day (intraperitoneal) | Suppressed tumor growth and angiogenesis |
The following methodologies are critical for understanding how the data on this compound was generated.
1. Farnesyltransferase Inhibition Assay [4]
2. In Vivo Xenograft Studies [3]
3. Analysis of Apoptosis and Cell Cycle [4]
The diagram below illustrates the key molecular pathways inhibited by this compound, integrating its direct effects on cancer cells and its anti-angiogenic effects.
Since direct data on LB42708 is unavailable, here are steps you can take to build your comparison guide:
The tables below summarize information on well-established antiangiogenic inhibitors, which can serve as a reference point for when you find data on this compound.
Table 1: Classes of Antiangiogenic Inhibitors
| Class | Mechanism of Action | Example Compounds |
|---|---|---|
| Monoclonal Antibodies | Bind to and neutralize VEGF ligand in the extracellular space [1] | Bevacizumab, Ranibizumab, Aflibercept [4] [1] [6] |
| Tyrosine Kinase Inhibitors (TKIs) | Small molecules that inhibit intracellular tyrosine kinase domains of VEGFR and other pro-angiogenic receptors [4] [1] [2] | Sunitinib, Sorafenib, Anlotinib, Lenvatinib, Apatinib [4] [6] [5] |
Table 2: Common Experimental Models for Evaluation
| Model Type | Key Readouts | Considerations |
|---|
| In Vitro: HUVEC Assays | - Cell proliferation (CCK-8, MTT) [4] [7]
The diagram below outlines the primary VEGF signaling pathway, a key target for most antiangiogenic inhibitors, and illustrates the mechanisms of different inhibitor classes.
| Validation Aspect | Experimental Method | Key Findings & Specificity Evidence | Source |
|---|---|---|---|
| Enzymatic Activity | In vitro enzyme inhibition assays | Inhibits farnesyltransferase (FTase) activity; reported as a selective FTI. | [1] [2] |
| Cellular Pathway Inhibition | Analysis of phosphorylated proteins (Western Blot) and siRNA knockdown | Suppresses VEGF-induced activation of ERK/p38 MAPK and PI3K/Akt pathways in endothelial cells. Effect mimicked by Ras siRNA, confirming Ras-dependence. | [2] |
| Cellular Phenotype & Selectivity | Cell viability/apoptosis assays (e.g., in Ras-transformed cells) | Induces apoptosis and growth inhibition in both H-Ras and K-Ras-transformed cells, despite K-Ras prenylation, suggesting Ras-independent mechanisms also contribute. | [1] |
| Downstream Biomarker Modulation | Western Blot analysis of key regulatory proteins | Upregulates p21CIP1/WAF1 and RhoB; downregulates EGFR expression. | [1] |
| In Vivo Efficacy & Specificity | Xenograft tumor models (HCT116 & Caco-2 cells) | Suppresses tumor growth and angiogenesis in both Ras-mutated and wild-type tumors, indicating broad anti-tumor activity via targeting tumor-associated endothelial cells. | [2] |
| Comparative Potency | Head-to-head comparison with other FTIs | Showed higher inhibitory effects on VEGF-induced angiogenesis compared to the FTI SCH66336. | [2] |
For researchers aiming to replicate or design validation studies, here are the core methodologies derived from the literature.
This method evaluates the compound's effect on critical signaling pathways in endothelial cells [2].
This method is used to determine the compound's efficacy in inducing cell death and modulating key biomarkers in cancer cells [1].
The following diagram illustrates the key signaling pathways inhibited by this compound, as identified in the experimental studies, and the downstream biological effects:
This compound is a potent, orally active farnesyltransferase (FTase) inhibitor that prevents the post-translational modification and activation of Ras proteins [1] [2]. The tables below summarize its core characteristics and experimental findings.
Table 1: Biochemical Profile of this compound [1]
| Property | Detail |
|---|---|
| Molecular Target | Farnesyltransferase (FTase) |
| Mechanism of Action | Inhibits farnesylation of H-Ras, N-Ras, and K-Ras4B, preventing their membrane localization and activation. |
| IC₅₀ (FTase Inhibition) | H-Ras: 0.8 nM; N-Ras: 1.2 nM; K-Ras: 2.0 nM |
| Selectivity | >50,000-fold selectivity for FTase over geranylgeranyltransferase (GGTase) I |
Table 2: Summary of Key Experimental Findings
| Study Model | Key Findings on Efficacy and Mechanism | Reference |
|---|---|---|
| In Vitro (Endothelial cells) | Inhibited VEGF-induced Ras activation; suppressed angiogenesis by blocking MAPK and PI3K/Akt pathways; induced G1 cell cycle arrest. | [2] |
| In Vitro (RIE-1 cells) | Irreversibly inhibited growth and induced apoptosis in H-Ras and K-ras-transformed rat intestinal epithelial cells. | [1] |
| In Vivo (Mouse models) | Inhibited tumor growth and angiogenesis in both Ras-mutated (HCT116) and Ras wild-type (Caco-2) xenograft models. | [2] |
| In Vivo (Combination study) | Enhanced apoptosis in human renal carcinoma Caki cells when combined with a novel Cdk inhibitor (BAI), leading to downregulation of Bcl-2 and c-FLIP. | [3] |
The following diagram illustrates the mechanistic position of this compound within the broader landscape of Ras pathway inhibition, highlighting its unique approach compared to newer, direct inhibitors.
As the diagram shows, this compound acts upstream by inhibiting Ras processing, which contrasts with modern direct inhibitors that target specific mutant forms of already-processed Ras proteins (e.g., KRAS G12C inhibitors like Sotorasib) [4] [5]. This broader, indirect mechanism may explain why the development focus has shifted, as FTase inhibition showed limited clinical efficacy, partly because K-Ras can be activated via alternative prenylation by GGTase-I [1].
While a specific Western blot protocol for this compound was not found, the general workflow for demonstrating Ras pathway inhibition involves assessing the levels of key proteins and their phosphorylation states. The patent CN105467128A describes a method to detect active, GTP-bound Ras using a pull-down assay with the Raf1-RBD protein, followed by Western blotting [6].
Suggested Workflow and Key Targets:
The table below summarizes the available experimental data on LB42708 and other FTIs from research studies.
| Inhibitor Name | Type / Stage | Key Molecular & Cellular Activities | Reported Toxicity / Adverse Effects |
|---|
| This compound (Research Compound) | Non-peptidic, selective FTase inhibitor [1] [2] | - Inhibits farnesylation of H-Ras, N-Ras, K-Ras (IC50: 0.8-2.0 nM) [2].
The data in the table above is derived from specific experimental methodologies. Here are the details of the key protocols cited:
The following diagram illustrates the core signaling pathways targeted by FTIs like this compound, which explains their broad anti-tumor effects, including impacts on cell proliferation, survival, and angiogenesis.
The available data, while informative, has clear limitations for constructing a full toxicity profile:
For a complete safety profile, further information from thorough toxicological studies, typically required for an Investigational New Drug (IND) application, would be necessary. These are often found in regulatory documents or dedicated toxicology papers.